1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide
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Overview
Description
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a 4-chloro-3-nitrobenzoyl group attached to the indoline core, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of MmpL3 , disrupting the synthesis of the cell wall in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of growth in Mycobacterium tuberculosis . This is due to the disruption of the cell wall biosynthesis pathway, which leads to the death of the bacteria .
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzoyl chloride, undergoes nitration to introduce the nitro group at the 3-position.
Coupling Reaction: The nitrated product is then coupled with indoline-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.
Chemical Reactions Analysis
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The indoline core can be oxidized to form indole derivatives under specific conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amino derivatives, substituted indolines, and oxidized indole compounds.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and enzymes, to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide can be compared with other indoline derivatives, such as:
1-(4-Bromo-3-nitrobenzoyl)indoline-2-carboxamide: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-(4-Methyl-3-nitrobenzoyl)indoline-2-carboxamide: Contains a methyl group, which can influence its lipophilicity and pharmacokinetic properties.
1-(4-Fluoro-3-nitrobenzoyl)indoline-2-carboxamide: The presence of a fluoro group can enhance its metabolic stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-3-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-11-6-5-10(8-13(11)20(23)24)16(22)19-12-4-2-1-3-9(12)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBUXRTGDPELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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